methyl 3-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)thiophene-2-carboxylate

Description

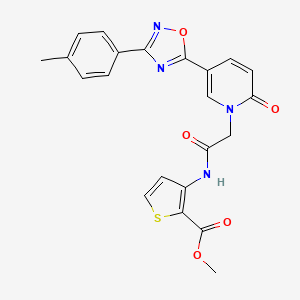

Methyl 3-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate ester core linked to a pyridinone moiety via an acetamido bridge. The pyridinone ring is substituted with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group, which introduces aromatic and electron-withdrawing characteristics.

Properties

IUPAC Name |

methyl 3-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O5S/c1-13-3-5-14(6-4-13)20-24-21(31-25-20)15-7-8-18(28)26(11-15)12-17(27)23-16-9-10-32-19(16)22(29)30-2/h3-11H,12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEICOOSEGIUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(SC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)thiophene-2-carboxylate (CAS Number: 1112408-79-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and therapeutic implications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O5S |

| Molecular Weight | 450.5 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in vitro.

- Cell Lines Tested :

- L929 (mouse fibroblast)

- A549 (human lung carcinoma)

- HepG2 (human liver carcinoma)

- MCF-7 (human breast adenocarcinoma)

The compound demonstrated significant cytotoxicity at concentrations ranging from 50 µM to 200 µM across these cell lines. Notably, the compound exhibited a dose-dependent increase in cell viability in some instances, suggesting selective cytotoxicity depending on the cellular context .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, as evidenced by increased levels of p53 and caspase activation .

- Enzyme Inhibition : Inhibitory activity against key enzymes involved in cancer progression has been observed, particularly targeting phosphatidylinositol 3-kinase (PI3K) and mTOR pathways .

Comparative Studies

In comparative studies with other oxadiazole derivatives, this compound showed promising results:

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Methyl 3-(...carboxylate | 50 | A549 | Apoptosis induction |

| Other Oxadiazole Derivative A | 75 | MCF-7 | PI3K/mTOR inhibition |

| Other Oxadiazole Derivative B | 100 | HepG2 | Apoptosis and cell cycle arrest |

Study on Oxadiazole Derivatives

A comprehensive study published in MDPI explored various oxadiazole derivatives and their biological activities. Among these derivatives, methyl 3-(...) was highlighted for its superior cytotoxic effects against multiple cancer cell lines when compared to traditional chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of methyl 3-(...) with target proteins involved in cancer progression. The results indicated strong interactions with topoisomerase II and other relevant targets, suggesting a multi-target approach to its mechanism of action .

Comparison with Similar Compounds

Compound A: Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate

- Structural Similarities : Shares a thiophene ring and pyridine-derived backbone.

- Key Differences: Central pyridine is partially saturated (tetrahydropyridine vs. pyridinone in the target compound). Substituted with a tosyl (p-toluenesulfonyl) group instead of a p-tolyl-oxadiazole. Lacks the acetamido linker.

- Physicochemical Data: Property Target Compound Compound A Melting Point (°C) Not reported 159–152 Enantioselectivity Not studied High Key NMR Shifts (¹³C) Oxadiazole C=O (~170 ppm) Tosyl C=O (~165 ppm)

- Functional Implications : The tosyl group in Compound A enhances solubility but may reduce metabolic stability compared to the oxadiazole group, which is more resistant to hydrolysis .

Oxadiazole-Containing Heterocycles

Compound B: 4-(p-Tolyl)-5-(Thiophen-2-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

- Structural Similarities : Features a p-tolyl group and thiophene ring.

- Key Differences: Replaces the oxadiazole with a triazole-thione ring. Lacks the pyridinone and ester functionalities.

- Spectroscopic and Computational Data: Property Target Compound Compound B IR ν(C=O) (cm⁻¹) ~1720 (ester) ~1250 (C=S) DFT HOMO-LUMO Gap (eV) Not reported 4.2 NMR (¹H, thiophene) δ 7.2–7.5 δ 7.1–7.3

Chlorophenyl-Pyrimidine Derivatives

Compound C: Ethyl 2-(2-((3-(4-Chlorophenyl)-4-Oxo-4,5,6,7-Tetrahydro-3H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamido)Acetate

- Structural Similarities : Contains a thiophene ring and acetamido linker.

- Key Differences: Substituted with a chlorophenyl group instead of p-tolyl. Features a fused cyclopentathienopyrimidine system instead of pyridinone-oxadiazole.

- Bioactivity Data: Property Target Compound Compound C Molecular Weight (g/mol) ~470 (estimated) 573.9 Potential Targets Kinases Anticancer enzymes Chlorine vs. Methyl Electron-donating (CH₃) Electron-withdrawing (Cl)

- Functional Implications : The chlorophenyl group in Compound C may enhance electrophilicity, favoring covalent binding to cysteine residues in enzymes, unlike the p-tolyl group’s hydrophobic interactions .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound?

Answer:

A combination of ¹H/¹³C NMR (to confirm proton and carbon environments), IR spectroscopy (to identify functional groups like carbonyl and oxadiazole stretches), and X-ray crystallography (for absolute configuration determination) is essential. Elemental analysis validates purity, while mass spectrometry confirms molecular weight. For example, DFT-optimized geometries can corroborate experimental NMR chemical shifts, as demonstrated in studies of analogous triazole-thiophene systems .

Basic: What synthetic strategies are used to construct the 1,2,4-oxadiazole moiety?

Answer:

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., nitriles or esters). Alternatively, palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives can form heterocyclic cores. For instance, nitrile oxides reacting with amidoximes under microwave irradiation improve yield and regioselectivity .

Advanced: How can DFT calculations predict the compound’s reactivity or stability?

Answer:

Density Functional Theory (DFT) computes molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict sites of nucleophilic/electrophilic attack. For example, studies on similar triazole-thiophene hybrids used DFT to correlate calculated dipole moments with solubility trends and validate NMR chemical shifts via gauge-invariant atomic orbital (GIAO) methods .

Advanced: How is regioselectivity in pyridinone ring formation methodologically assessed?

Answer:

Regioselectivity is controlled by substituent electronic effects and catalyst choice . For example, using Lewis acids (e.g., ZnCl₂) during cyclization directs ring closure to the less sterically hindered position. Monitoring reaction intermediates via HPLC-MS and comparing experimental NMR data with DFT-predicted shifts can identify regioisomeric byproducts .

Basic: What key steps ensure compound purity during synthesis?

Answer:

Column chromatography (silica gel, gradient elution) removes unreacted starting materials, while recrystallization from ethanol/water mixtures improves crystalline purity. HPLC analysis (>95% peak area) confirms final purity, and elemental analysis ensures stoichiometric consistency .

Advanced: How to design experiments evaluating stability under varying pH/temperature?

Answer:

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at 24/48/72-hour intervals. Kinetic modeling (Arrhenius plots) predicts shelf life, while LC-MS identifies degradation products, such as ester hydrolysis or oxadiazole ring cleavage .

Basic: What analytical techniques detect regioisomeric byproducts?

Answer:

Reverse-phase HPLC with a C18 column resolves regioisomers based on polarity differences. 2D NMR (COSY, NOESY) distinguishes positional isomers by correlating proton environments. For example, NOE interactions between thiophene and pyridinone protons confirm regiochemistry .

Advanced: How to optimize the acetamido-thiophene coupling step?

Answer:

Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to activate the carboxylic acid. Optimize reaction time and temperature (e.g., 0°C to room temperature, 12–24 hours) to minimize racemization. In situ FTIR monitors carbonyl activation (disappearance of ~1700 cm⁻¹ peak) .

Advanced: How do steric/electronic factors influence biological target interactions?

Answer:

Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., kinases), while QSAR models correlate substituent electronic parameters (Hammett σ) with activity. For example, the p-tolyl group’s electron-donating effects may enhance π-π stacking in enzyme active sites .

Basic: What safety precautions are critical during synthesis?

Answer:

Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound’s thiourea-like structure may release toxic H₂S under acidic conditions; monitor with gas detectors . Store at –20°C in airtight containers away from ignition sources, as recommended for similar thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.